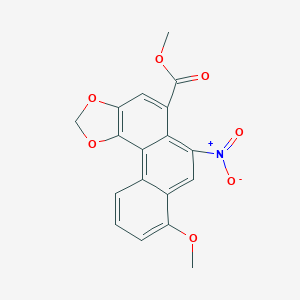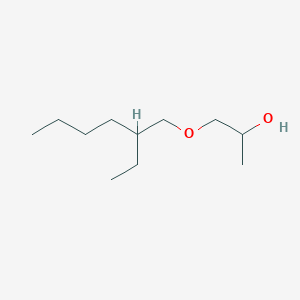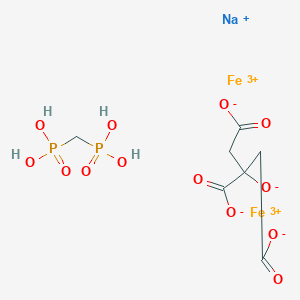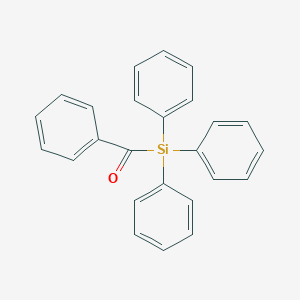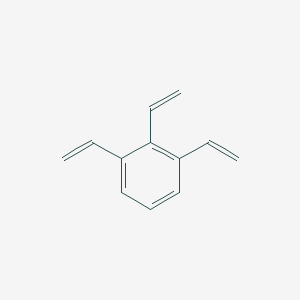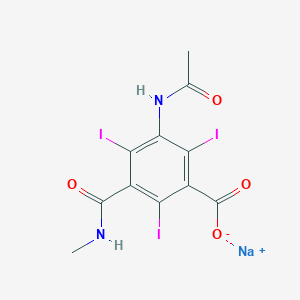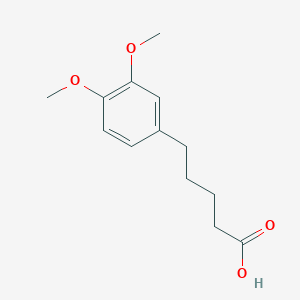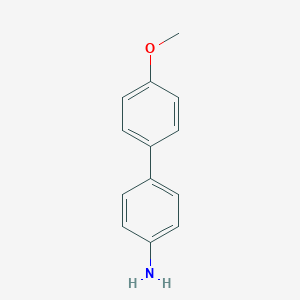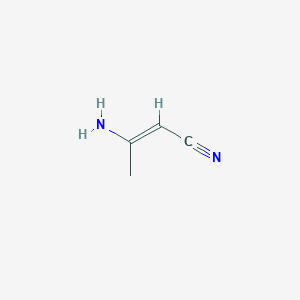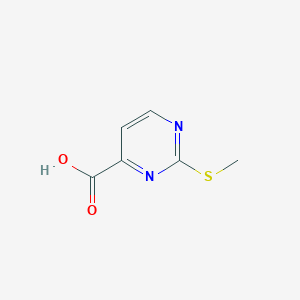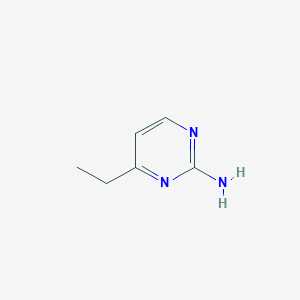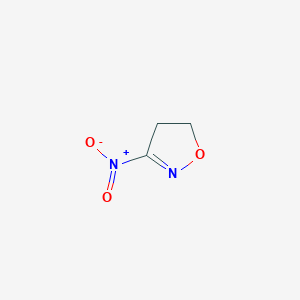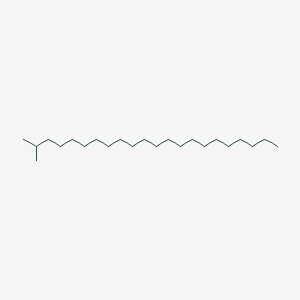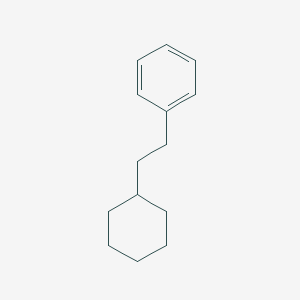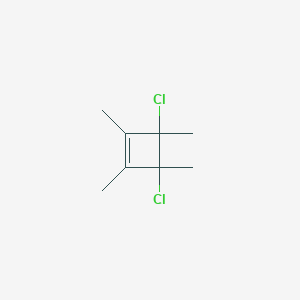
3,4-Dichloro-1,2,3,4-tetramethylcyclobutene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloro-1,2,3,4-tetramethylcyclobutene (DCCTMC) is a chemical compound that belongs to the class of cyclobutene derivatives. It is a colorless liquid that is widely used in scientific research due to its unique chemical properties.
Wirkmechanismus
The exact mechanism of action of 3,4-Dichloro-1,2,3,4-tetramethylcyclobutene is not fully understood. However, it is believed to act by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemische Und Physiologische Effekte
3,4-Dichloro-1,2,3,4-tetramethylcyclobutene has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of bacterial and fungal species, including Staphylococcus aureus and Candida albicans. Additionally, 3,4-Dichloro-1,2,3,4-tetramethylcyclobutene has been shown to have antioxidant properties, making it a potential candidate for the development of new antioxidant agents.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-Dichloro-1,2,3,4-tetramethylcyclobutene has a number of advantages for use in lab experiments. It is a highly reactive compound that can be easily synthesized and purified. Additionally, it has a wide range of applications in organic synthesis and antimicrobial research. However, one limitation of 3,4-Dichloro-1,2,3,4-tetramethylcyclobutene is its potential toxicity, which must be carefully controlled in lab experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 3,4-Dichloro-1,2,3,4-tetramethylcyclobutene. One area of interest is the development of new antimicrobial agents based on the chemical structure of 3,4-Dichloro-1,2,3,4-tetramethylcyclobutene. Additionally, further research is needed to fully understand the mechanism of action of 3,4-Dichloro-1,2,3,4-tetramethylcyclobutene and its potential applications in other areas of research, such as antioxidant and anti-inflammatory agents.
Synthesemethoden
The synthesis of 3,4-Dichloro-1,2,3,4-tetramethylcyclobutene is typically carried out through a series of chemical reactions involving the reaction of cyclobutene with chlorine gas. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
3,4-Dichloro-1,2,3,4-tetramethylcyclobutene has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis reactions due to its ability to undergo a variety of chemical reactions. Additionally, 3,4-Dichloro-1,2,3,4-tetramethylcyclobutene has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
CAS-Nummer |
1194-30-5 |
|---|---|
Produktname |
3,4-Dichloro-1,2,3,4-tetramethylcyclobutene |
Molekularformel |
C8H12Cl2 |
Molekulargewicht |
179.08 g/mol |
IUPAC-Name |
3,4-dichloro-1,2,3,4-tetramethylcyclobutene |
InChI |
InChI=1S/C8H12Cl2/c1-5-6(2)8(4,10)7(5,3)9/h1-4H3 |
InChI-Schlüssel |
QJHFTVCGJZFLCW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C1(C)Cl)(C)Cl)C |
Kanonische SMILES |
CC1=C(C(C1(C)Cl)(C)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



